![molecular formula C16H19NO4 B5634211 3-methoxy-1-[3-(2-methoxyphenoxy)propyl]pyridin-2(1H)-one](/img/structure/B5634211.png)
3-methoxy-1-[3-(2-methoxyphenoxy)propyl]pyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
Research on compounds with similar structural features, like 3-(4-methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one, reveals insights into potential synthesis pathways. These studies often involve density functional theory (DFT) calculations to predict geometric parameters, vibration frequencies, and NMR chemical shifts, which are crucial for understanding the synthesis and structural characteristics of related compounds (Öner et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, has been characterized using various spectroscopic methods and X-ray single crystal analysis. Such studies reveal the arrangement of atoms within the molecule, dihedral angles, and intermolecular interactions that may also apply to the compound of interest (Al‐Refai et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties can be inferred from studies on similar compounds, demonstrating reactions like ring opening followed by ring closure, as seen in the synthesis of novel heterocyclic compounds. Such processes are indicative of the compound's reactivity towards nucleophiles and its stability under various conditions (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties, including thermal stability and phase transitions, can be assessed through thermal gravimetric analysis and differential scanning calorimetry. These studies provide insight into the compound's behavior under thermal stress and its potential for various applications (Jayarama et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties often involve spectroscopic studies to determine functional groups, bonding patterns, and electronic structure. Techniques such as FTIR, NMR, and mass spectrometry are pivotal in elucidating the compound's chemical nature and its interactions with other molecules (Mohammat et al., 2008).
properties
IUPAC Name |
3-methoxy-1-[3-(2-methoxyphenoxy)propyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-19-13-7-3-4-8-14(13)21-12-6-11-17-10-5-9-15(20-2)16(17)18/h3-5,7-10H,6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAAISNPVNCTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=CC=C(C2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-[3-(2-methoxyphenoxy)propyl]pyridin-2(1H)-one |
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